molecular formula C19H16N2 B12617412 3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline CAS No. 919786-32-6

3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline

Cat. No.: B12617412
CAS No.: 919786-32-6
M. Wt: 272.3 g/mol
InChI Key: PVNWJBUPCHDTBH-UHFFFAOYSA-N
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Description

3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound includes a quinoline moiety fused with a dihydroisoquinoline ring, making it a unique and versatile molecule.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and dihydroisoquinoline derivatives, which can have different biological activities and properties .

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit aldo-keto reductase AKR1C3, a target of interest in cancer research . The binding of the compound to the enzyme’s active site disrupts its function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific substitution pattern and the combination of quinoline and dihydroisoquinoline moieties

Properties

CAS No.

919786-32-6

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

3-(4-methyl-3,4-dihydroisoquinolin-1-yl)quinoline

InChI

InChI=1S/C19H16N2/c1-13-11-21-19(17-8-4-3-7-16(13)17)15-10-14-6-2-5-9-18(14)20-12-15/h2-10,12-13H,11H2,1H3

InChI Key

PVNWJBUPCHDTBH-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(C2=CC=CC=C12)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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